molecular formula C9H7N3 B15319334 6-Ethynyl-1H-indazol-3-amine

6-Ethynyl-1H-indazol-3-amine

Cat. No.: B15319334
M. Wt: 157.17 g/mol
InChI Key: BKQIAVFQXSTVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethynyl-1H-indazol-3-amine (CAS 2648944-87-8) is a high-value chemical scaffold in modern medicinal chemistry and anticancer drug discovery. The compound features a strategic combination of functional groups: the 1H-indazol-3-amine moiety is a well-established and effective hinge-binding fragment that confers high affinity for the ATP-binding sites of various kinases . The linear, rigid ethynyl group at the 6-position serves a dual purpose—it modulates the compound's electronic properties and metabolic stability, and provides a versatile synthetic handle for further structural diversification via click chemistry or other metal-catalyzed cross-coupling reactions . This makes the molecule an ideal core structure for constructing focused libraries to explore structure-activity relationships (SAR). This scaffold is of significant interest for developing novel therapeutic agents, particularly in oncology. Research indicates that structurally related 3-aminoindazole derivatives exhibit potent inhibitory activity against critical cancer targets. Specifically, ethynyl-linked 3-aminoindazole compounds have been designed as potent Bcr-Abl kinase inhibitors with demonstrated cellular antileukemic activity, showing potential to overcome resistance mutations in Chronic Myelogenous Leukemia (CML) . Furthermore, analogous 3-ethynyl-1H-indazoles have been identified as multi-kinase inhibitors targeting critical nodes of the phosphatidylinositol 3-kinase (PI3K) pathway, including PI3K itself, PDK1, and mTOR, revealing a promising novel mode of action for targeting this hyperactivated pathway in many cancers . The compound thus represents a privileged structure for the rational design of both selective and multi-kinase inhibitors. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-ethynyl-1H-indazol-3-amine

InChI

InChI=1S/C9H7N3/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h1,3-5H,(H3,10,11,12)

InChI Key

BKQIAVFQXSTVQN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=NN2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Ethynyl 1h Indazol 3 Amine and Analogues

Specific Synthetic Strategies for 6-Ethynyl Functionalization

The introduction of an ethynyl (B1212043) group at the C6 position of the indazole ring is a critical step in the synthesis of the target molecule. This is most effectively achieved through modern cross-coupling reactions.

Alkynylation Reactions, including Sonogashira Coupling, for Ethynyl Group Introduction

The Sonogashira coupling reaction stands as a premier method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst and an amine base, is highly effective for the alkynylation of the indazole nucleus.

A general and illustrative pathway to a 6-ethynyl-1H-indazole derivative involves the Sonogashira coupling of a 6-bromo-1H-indazole precursor with a terminal alkyne, such as trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex, for instance, dichlorobis(triphenylphosphine)palladium(II). The use of trimethylsilylacetylene is advantageous as the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Following the coupling, the TMS group can be readily removed under mild basic conditions to yield the desired terminal alkyne.

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
6-Bromo-1H-indazoleTrimethylsilylacetylenePdCl₂(PPh₃)₂CuITriethylamineDMF6-((Trimethylsilyl)ethynyl)-1H-indazole
6-((Trimethylsilyl)ethynyl)-1H-indazole---K₂CO₃Methanol6-Ethynyl-1H-indazole

Synthetic Routes to 3-Amino-Substituted Indazoles

A prevalent and effective strategy involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine. For instance, the synthesis of 5-bromo-1H-indazol-3-amine can be achieved by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the fluorine atom, followed by an intramolecular cyclization to form the 3-aminoindazole ring. This method is often high-yielding and can be accomplished in a short reaction time.

Another powerful approach for the synthesis of 3-aminoindazoles starts from 2-bromobenzonitriles. This two-step procedure involves a palladium-catalyzed arylation of benzophenone hydrazone with the 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence. This method provides a versatile alternative to the SNAr reaction with o-fluorobenzonitriles.

Starting MaterialReagentsKey StepsProduct
5-Bromo-2-fluorobenzonitrileHydrazine hydrateSNAr and Cyclization5-Bromo-1H-indazol-3-amine
2-BromobenzonitrileBenzophenone hydrazone, Pd catalyst, AcidPalladium-catalyzed arylation, Deprotection/Cyclization3-Aminoindazole

Chemo-, Regio-, and Stereoselective Synthesis of Indazole Variants for Research

The development of synthetic methods that allow for precise control over the placement of substituents on the indazole ring is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity.

Regioselectivity in the functionalization of the indazole core is a significant challenge due to the presence of two nitrogen atoms (N1 and N2) that can potentially be substituted. The outcome of N-alkylation or N-arylation reactions can often be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. For instance, in the glycosylation of 4-nitroindazole, kinetic control (Silyl Hilbert-Johnson glycosylation for 5 hours) favors the formation of the N2-isomer, while thermodynamic control (reaction for 48 hours) leads to the N1-regioisomer.

Chemoselectivity is also a key consideration, particularly when multiple reactive sites are present in the molecule. For example, in a molecule containing both a halogen and another functional group, reaction conditions can be tailored to selectively target one site over the other. In the synthesis of complex indazole derivatives, protecting group strategies are often employed to ensure that reactions occur at the desired position.

Development of Novel Synthetic Protocols for Enhanced Research Accessibility

Continuous efforts are being made to develop more efficient, environmentally friendly, and versatile synthetic routes to indazole derivatives to facilitate further research and drug discovery.

The exploration of novel catalyst systems and reaction conditions is another active area of research. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of greener synthetic methods that utilize less hazardous reagents and solvents.

Structure Activity Relationship Sar Studies and Rational Derivatization in Preclinical Research

Positional Impact of the Ethynyl (B1212043) Group on Biological Activity in Research Models

The ethynyl group, a linear and electron-rich moiety, significantly influences the biological activity of the indazole scaffold. Its position on the indazole ring is a critical determinant of the compound's properties and interactions with molecular targets.

Research on various indazole derivatives has highlighted the importance of substituents on the benzene (B151609) ring portion of the scaffold. For instance, in a series of 3-ethynyl-1H-indazoles investigated as potential kinase inhibitors, the ethynyl group at the 3-position was found to be a key feature for activity against components of the PI3K pathway. nih.gov While this research focused on a different isomer, it underscores the general principle that the placement of the ethynyl group is crucial for directing the compound's biological effects.

In the context of 6-ethynyl-1H-indazol-3-amine, the ethynyl group at the 6-position is expected to modulate the electronic distribution and steric profile of the molecule. This can impact its binding affinity and selectivity for various enzymes and receptors. For example, studies on other heterocyclic compounds have shown that an ethynyl substituent can engage in specific interactions, such as hydrogen bonding or π-stacking, with amino acid residues in the active site of a target protein. ebi.ac.uk The linear geometry of the ethynyl group can also allow the molecule to access narrow binding pockets that might be inaccessible to bulkier substituents. The introduction of the ethynyl group is often achieved through Sonogashira coupling, a reliable palladium-catalyzed cross-coupling reaction.

Contribution of the 3-Amino Functionality to Receptor Binding and Cellular Effects

The 3-amino group of this compound is a critical functional group that often acts as a key hydrogen bond donor, facilitating interactions with the hinge region of many kinases. nih.govnih.gov This interaction is a common binding motif for many kinase inhibitors and is crucial for their inhibitory activity.

Docking studies of 3-amino-1H-indazoles with glycogen (B147801) synthase kinase 3 beta (GSK3β) have revealed that the most active compounds form three hydrogen bonds with residues in the hinge region. nih.gov This highlights the importance of the 3-amino group in anchoring the inhibitor to the enzyme's active site. Similarly, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors like Linifanib. nih.gov

Furthermore, the amino group can be a site for further chemical modification to explore the SAR of the compound. Acylation of the 3-amino group to form amides, as seen in the structure of Entrectinib, has been shown to be a critical modification for enhancing antitumor activity. nih.gov These modifications can introduce additional interaction points with the target protein or alter the physicochemical properties of the molecule, such as its solubility and cell permeability.

The following table summarizes the key interactions of the 3-amino functionality in indazole derivatives:

Interaction TypeInteracting Residues (Example)Consequence
Hydrogen BondingHinge region of kinases (e.g., GSK3β) nih.govAnchoring the inhibitor in the active site
Chemical ModificationAcylation to form amides nih.govEnhanced biological activity

Systematic Modifications of the Indazole Scaffold for Research Purposes

The indazole scaffold serves as a versatile template for the development of biologically active molecules. researchgate.netlongdom.orgmdpi.com Systematic modifications of this core structure, including substitutions at the nitrogen atoms, variations in side chains, and scaffold hopping, are common strategies in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. researchgate.netaustinpublishinggroup.comrsc.orgtandfonline.comresearchgate.netresearchgate.net

The indazole ring has two nitrogen atoms, N1 and N2, which can be substituted to modulate the compound's properties. The 1H-indazole tautomer is generally more stable than the 2H-indazole. mdpi.com Alkylation or arylation at these positions can significantly impact biological activity.

Research has shown that substituents at the N1 position can have a stronger effect on the potency against certain enzymes compared to others. mdpi.com For instance, in the development of EZH2/1 inhibitors, modifications at the N-1 position of the indazole ring had a more pronounced effect on EZH1 potency than on EZH2 potency. nih.gov The development of selective N1-alkylation methods is an active area of research to enable the synthesis of specific indazole derivatives. rsc.org

Conversely, substitution at the N2 position has also been explored. In the development of dual MCL-1/BCL-2 inhibitors, N2-substituted indazole-3-carboxylic acids were synthesized, leading to improved inhibition of both proteins. nih.gov Studies on 2-phenyl-2H-indazole derivatives have also shown that substitution on the phenyl ring at the N2 position can be favorable for antiprotozoal activity. nih.gov

The choice of substituent at N1 or N2 can influence the molecule's conformation, solubility, and ability to interact with the target protein.

Modification of side chains attached to the indazole scaffold is a widely used strategy to explore the chemical space around a lead compound and improve its biological activity. researchgate.netlongdom.orgaustinpublishinggroup.comtandfonline.com These variations can involve changing the length, branching, or functional groups of the side chain.

For example, in the development of FLT3 inhibitors, various substituents were introduced at the 5-position of the indazole ring, leading to the identification of potent inhibitors. tandfonline.com Similarly, in a series of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling was explored to enhance antitumor activity. nih.gov The nature of these substituents, such as the presence of fluorine atoms, was found to be crucial for activity. nih.gov

In another study, a series of 1H-indazole amide derivatives were synthesized with variations in the amide side chain, resulting in compounds with good enzymatic and cellular activity toward ERK1/2. nih.gov These examples demonstrate that even subtle changes in the side chain can have a significant impact on the compound's biological profile.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. researchgate.net This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property position. rsc.orgnih.govnih.gov Isosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.net

In the context of indazole research, scaffold hopping has been successfully employed. For instance, by hopping from an indole (B1671886) core to an indazole scaffold, researchers were able to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. rsc.orgnih.gov The indazole scaffold is also considered a good bioisostere for indoles and phenols, often leading to improved metabolic stability and oral bioavailability. acs.org

Isosteric replacement has also been explored. For example, the replacement of the indazole ring with a pyrazolopyridine ring in a series of 3-ethynyl-indazoles resulted in a significant loss of activity, indicating that the indazole scaffold was optimal for that particular target. nih.gov

Rational Design Principles Guiding Indazole Analog Synthesis for Specific Research Targets

The synthesis of indazole analogs for specific research targets is often guided by rational design principles, which leverage structural information about the target protein and known SAR data. austinpublishinggroup.comrsc.orgtandfonline.comresearchgate.netresearchgate.netresearchgate.net This approach aims to design molecules with improved affinity, selectivity, and drug-like properties.

Structure-based drug design is a powerful tool in this process. By analyzing the co-crystal structure of a lead compound bound to its target, researchers can identify key interactions and design new analogs that optimize these interactions. For example, structure-guided design was used to develop 1H-indazole derivatives as EGFR kinase inhibitors. nih.gov Similarly, fragment-based lead discovery combined with virtual screening has been used to identify and optimize indazole-based inhibitors of USP7. nih.gov

Computational modeling and quantitative structure-activity relationship (QSAR) studies also play a crucial role in rational drug design. longdom.org These methods can help to predict the activity of virtual compounds and guide the selection of analogs for synthesis. For instance, a combination of computational modeling and SAR studies led to the discovery of a novel class of PI3K inhibitors based on the 3-ethynyl-1H-indazole scaffold. nih.gov More recently, virtual screening and fragment-based drug design strategies were employed to rationally design a novel indazole-based PLK4 inhibitor. nih.gov

Investigation of Biological Activities in in Vitro and Cellular Research Models

Kinase Inhibition Studies with Indazole Derivatives

The indazole core structure has been extensively utilized in the design of kinase inhibitors. nih.govnih.gov Research has demonstrated that derivatives of indazole can effectively target a range of kinases, including both tyrosine kinases and serine/threonine kinases, which are pivotal in various cellular processes. nih.gov The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment, a key interaction for kinase inhibition.

Tyrosine Kinase Targets and Inhibition Profiles in Research

Tyrosine kinases are critical mediators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. The aberrant activation of these kinases is a common driver of cancer. Consequently, they are major targets for the development of anti-cancer therapies.

The Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase is a non-receptor tyrosine kinase that, in its constitutively active fusion form (BCR-ABL), is the primary cause of chronic myeloid leukemia (CML). While first and second-generation ABL kinase inhibitors have been successful, their efficacy can be limited by the emergence of drug-resistant mutations, most notably the T315I "gatekeeper" mutation.

Research into 3-amino-4-ethynyl indazole derivatives, which are structural isomers and close analogs of 6-Ethynyl-1H-indazol-3-amine, has shown potent inhibitory activity against both wild-type (WT) BCR-ABL and the T315I mutant. In one study, a series of these compounds demonstrated significant enzymatic inhibition. For instance, compound 9h from this series exhibited an IC₅₀ value of 4.6 nM against wild-type BCR-ABL and 21.3 nM against the T315I mutant. This indicates that the 3-amino-ethynyl-indazole scaffold has the potential to overcome this critical resistance mechanism. The study also highlighted the antiproliferative activity of these compounds in the K562 human CML cell line.

CompoundBcr-Abl WT IC₅₀ (nM)Bcr-Abl T315I IC₅₀ (nM)
9h 4.621.3
9c 15.4127
10c 25.877.2
Imatinib 28.5>10000
Ponatinib 0.31.8

This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected 3-amino-4-ethynyl indazole derivatives against wild-type and T315I mutant Bcr-Abl kinase.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The indazole scaffold is a component of several approved VEGFR-2 inhibitors. While direct studies on this compound are limited, research on other indazole derivatives indicates the potential of this chemical class to inhibit VEGFR-2. For example, a series of 1H-indazol-6-yl pyrazole (B372694) acetamide (B32628) derivatives were designed and synthesized as VEGFR-2 inhibitors, with some compounds showing potent inhibition of VEGFR-2 kinase activity. This suggests that the indazole core, a key feature of this compound, is a viable scaffold for targeting VEGFR-2.

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK/ERK pathway, which is frequently hyperactivated in human cancers and plays a crucial role in cell proliferation, differentiation, and survival. The development of ERK1/2 inhibitors is an active area of cancer research. Studies on indazole amide derivatives have led to the discovery of potent ERK1/2 inhibitors. These findings indicate that the indazole structure can serve as a foundation for developing inhibitors that modulate the ERK1/2 signaling pathway.

The phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase 1 (PDK1)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell growth, survival, and proliferation. Research on a series of 3-ethynyl-1H-indazoles has demonstrated their ability to inhibit key components of this pathway.

In a study evaluating these compounds, several derivatives exhibited low micromolar inhibition of PI3K, PDK1, and mTOR. For instance, compound 10 from this series was identified as a multiple PI3Kα/PDK1/mTOR inhibitor, with a notable IC₅₀ of 361 nM against PI3Kα. These findings suggest that the 3-ethynyl-indazole scaffold, present in this compound, is a promising starting point for the development of inhibitors targeting the PI3K/mTOR pathway.

CompoundPI3Kα IC₅₀ (nM)PDK1 IC₅₀ (µM)mTOR IC₅₀ (µM)
6 10501.83.5
9 18501.2>10
10 3612.54.8
13 51203.1>10

This table shows the IC₅₀ values of selected 3-ethynyl-1H-indazole derivatives against key kinases in the PI3K/mTOR pathway.

Serine/Threonine Kinase Inhibition in Research Models (e.g., ROCK, RSK2)

In addition to tyrosine kinases, indazole derivatives have been investigated for their activity against serine/threonine kinases, which are also involved in a multitude of cellular functions.

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that regulate cellular processes such as adhesion, migration, and proliferation. N-substituted prolinamido indazole derivatives have been reported as potent ROCK inhibitors. These findings highlight the versatility of the indazole scaffold in targeting different classes of kinases.

Ribosomal S6 kinase 2 (RSK2) is another serine/threonine kinase that acts downstream of the ERK1/2 pathway and is implicated in cell proliferation and survival. While specific data on this compound is not available, the broader investigation of kinase inhibitors often includes screens against panels of kinases, and the potential for indazole derivatives to inhibit RSK2 remains an area of interest.

Molecular Interactions with Kinase Hinge Regions

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment, a critical characteristic for kinase inhibitors. nih.gov This structural motif enables these molecules to dock into the ATP-binding site of various protein kinases, a family of enzymes often dysregulated in cancer. The interaction with the hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain, is crucial for stabilizing the inhibitor-enzyme complex and achieving potent inhibition.

Molecular docking studies and structural analyses of related indazole derivatives have elucidated the specific interactions that anchor these compounds to the kinase hinge. The nitrogen atom at the N-1 position and the 3-amino group of the indazole core are pivotal, forming key hydrogen bonds with backbone atoms of hinge region residues. For example, in studies with BCR-ABL kinase, the indazole NH and 3-NH2 groups were observed to form critical hydrogen bonds with the carboxyl group of Glutamic acid (Glu316) and the backbone carbonyl of Methionine (Met318), respectively. nih.gov Similarly, in Polo-like kinase 4 (PLK4), the indazole core of derivative compounds maintains hydrogen bond connections with hinge residues Cysteine-92 and Glutamic acid-90. nih.gov

In other kinase targets, such as Phosphatidylinositol 3-kinase (PI3K), derivatives have been shown to interact with the backbone carbonyl of Valine (Val851) in the hinge region. nih.gov These consistent hydrogen bonding patterns across different kinases underscore the versatility and efficacy of the 1H-indazole-3-amine scaffold as a privileged structure for designing kinase inhibitors. nih.gov

Antiproliferative and Cytotoxic Activity Studies in Cancer Cell Lines (In Vitro)

Derivatives of this compound have been evaluated for their ability to inhibit the growth and induce the death of cancer cells across a variety of human cancer cell lines. These in vitro studies are fundamental in determining the potential of a compound for further development.

Research has demonstrated that synthetic derivatives based on the 1H-indazole-3-amine framework exhibit significant inhibitory effects against multiple human cancer cell lines. nih.gov The methyl thiazolyl tetrazolium (MTT) assay is commonly used to quantify this cytotoxic activity, with results often expressed as the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cell population.

One prominent study synthesized a series of indazole derivatives and tested their activity against a panel of cancer cells, including those from chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and liver cancer (Hep-G2). nih.govresearchgate.net Among the synthesized compounds, a derivative designated as 6o showed a particularly promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM. nih.govresearchgate.net This compound also demonstrated a degree of selectivity, as its cytotoxicity against a normal human cell line (HEK-293) was significantly lower (IC50 = 33.2 µM). nih.govnih.gov Another derivative, AKE-72 , was found to be a highly potent inhibitor of BCR-ABL, exhibiting remarkable anti-leukemic activity against the K-562 cell line with a 50% growth inhibition (GI50) of less than 10 nM. nih.gov

The table below summarizes the reported cytotoxic activities of representative indazole derivatives in various cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Indazole Derivatives in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Reference
Derivative 6o K562 Chronic Myeloid Leukemia 5.15 researchgate.net, nih.gov
Derivative 6o A549 Lung Carcinoma >50 researchgate.net
Derivative 6o PC-3 Prostate Cancer >50 researchgate.net
Derivative 6o Hep-G2 Hepatoma >50 researchgate.net
Derivative 2f 4T1 Breast Cancer 0.23 - 1.15 researchgate.net

To understand how these compounds exert their antiproliferative effects, researchers have investigated their impact on core cellular processes such as apoptosis (programmed cell death) and cell cycle progression, as well as their ability to modulate key cancer-related signaling pathways.

A key mechanism by which indazole derivatives inhibit cancer cell growth is by inducing apoptosis. nih.gov This has been confirmed through various experimental assays, such as Annexin V-FITC/PI staining, which distinguishes between live, early apoptotic, and late apoptotic cells. In one study, treating K562 cells with a derivative compound (6o ) for 48 hours led to a dose-dependent increase in the rate of apoptosis. nih.gov The total apoptosis rates rose from a baseline to 9.64%, 16.59%, and 37.72% at treatment concentrations of 10, 12, and 14 µM, respectively. nih.gov

Further mechanistic studies have shown this pro-apoptotic effect is linked to changes in the expression of key regulatory proteins. For instance, treatment with indazole derivatives has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.netrsc.org This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the apoptotic cascade.

Table 2: Apoptosis Induction in K562 Cells by Indazole Derivative 6o

Treatment Concentration (µM) Total Apoptosis Rate (%) Reference
0 (Control) Baseline nih.gov
10 9.64 nih.gov
12 16.59 nih.gov

In addition to inducing apoptosis, this compound derivatives can halt cancer cell proliferation by interfering with the cell cycle. nih.gov Analysis using propidium (B1200493) iodide (PI) staining and flow cytometry has revealed that these compounds can cause cells to accumulate in specific phases of the cycle, preventing them from dividing.

For example, after treating K562 cells with derivative 6o for 24 hours, a significant increase in the percentage of cells in the G0/G1 phase was observed. nih.gov The population of cells in the G0/G1 phase increased from 29.4% in the control group to 31.8%, 36.4%, and 41.1% at concentrations of 10, 12, and 14 µM, respectively, with a corresponding decrease in the S phase population. nih.gov Other studies on different indazole derivatives have reported cell cycle arrest in the G2/M phase, indicating that the specific effect can depend on the derivative's structure and the cancer cell type. nih.govdntb.gov.ua

Table 3: Cell Cycle Distribution of K562 Cells Treated with Indazole Derivative 6o

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Reference
0 (Control) 29.4 Not Reported Not Reported nih.gov
10 31.8 Significant Decrease Not Reported nih.gov
12 36.4 Significant Decrease Not Reported nih.gov

The pro-apoptotic and cell-cycle-arresting effects of these indazole compounds are rooted in their ability to modulate critical intracellular signaling pathways that are often hijacked by cancer cells to promote survival. nih.govnih.gov Two of the most important pathways targeted are the Bcl-2 family of apoptosis regulators and the p53/MDM2 tumor suppressor axis. nih.govresearchgate.net

As mentioned, several studies confirm that indazole derivatives can downregulate the anti-apoptotic protein Bcl-2, tipping the cellular balance toward death. researchgate.netresearchgate.net Concurrently, these compounds have been found to interfere with the p53/MDM2 pathway. nih.govnih.gov In many cancers, the tumor suppressor protein p53 is kept inactive by its negative regulator, MDM2. Research indicates that indazole derivatives can disrupt the interaction between p53 and MDM2. nih.gov Western blot analyses have shown that treatment with derivative 6o leads to an upregulation of p53 protein levels and a simultaneous decrease in MDM2 protein expression in K562 cells. nih.gov The stabilization and accumulation of p53 can then trigger downstream events, including cell cycle arrest and apoptosis, further contributing to the compound's anticancer activity. nih.govnih.gov

Mechanisms of Cellular Action in Research Models

Antimicrobial Activity Research (In Vitro)

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including indazole derivatives, are a significant area of this research due to their diverse biological activities. nih.govresearchgate.net

Antibacterial Efficacy against Model Organisms (e.g., S. aureus, Bacillus subtilis, E. Coli)

While specific studies detailing the antibacterial efficacy of this compound against key model organisms are not widely available, the general class of 1H-indazole-3-amine and other indazole derivatives has been noted for its anti-bacterial properties. nih.govresearchgate.net Research into various substituted indazoles has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain isoxazole (B147169) derivatives, which are related nitrogen-containing heterocycles, have demonstrated antibacterial effects. nih.gov

The following table summarizes the general antibacterial potential of the broader indazole derivative class.

Bacterial Strain General Activity of Indazole Derivatives Reference
Staphylococcus aureusInvestigated as part of broad antimicrobial screening. nih.govresearchgate.net
Bacillus subtilisInvestigated as part of broad antimicrobial screening. nih.govresearchgate.net
Escherichia coliInvestigated as part of broad antimicrobial screening. nih.govresearchgate.net

Antifungal Properties (General Indazole Class Research)

The indazole scaffold is a recurring motif in compounds explored for antifungal activity. Various substituted indazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi. nih.govresearchgate.net This line of research is part of a broader effort to identify novel heterocyclic compounds that can address the growing challenge of fungal infections. Although specific antifungal studies on this compound are not prominently published, the recognized potential of the general indazole class marks it as an area of interest for medicinal chemists. nih.govresearchgate.net

Other Investigational Biological Activities in Preclinical Settings

Beyond antimicrobial research, the versatility of the indazole core has prompted investigation into a range of other potential therapeutic applications, including anti-inflammatory, antiviral, and neuroprotective activities.

Anti-inflammatory Research

The indazole ring is a key structural component in several compounds investigated for anti-inflammatory properties. nih.govresearchgate.net Research has explored the potential for indazole derivatives to modulate inflammatory pathways. Computational studies on 1H-indazole analogs have suggested that these compounds may exert their effects through the inhibition of enzymes like Cyclooxygenase-2 (COX-2), a key mediator of inflammation. researchgate.net While specific in vitro or cellular anti-inflammatory data for this compound is not detailed in available literature, the anti-inflammatory potential of the broader indazole class is well-documented. nih.govresearchgate.netresearchgate.net

Mechanism/Activity Compound Class Key Findings Reference
COX-2 Inhibition1H-Indazole Analogs (Computational)Showed significant binding results when docked with the COX-2 enzyme. researchgate.net
General Anti-inflammatoryIndazole DerivativesRecognized as possessing diverse biological activities, including anti-inflammatory effects. nih.govresearchgate.net

Antiviral Activity Research (General Indazole Class, e.g., Anti-HIV)

The structural features of indazole derivatives have made them attractive candidates in the search for new antiviral agents. Research has demonstrated that certain compounds containing the indazole moiety exhibit potent antiviral effects. For example, a class of indazole-containing compounds was found to have significant activity against both influenza A and B viruses by targeting the PA-PB1 protein-protein interface of the viral polymerase. nih.gov Additionally, related heterocyclic structures have been explored for their potential as antiviral agents, including against HIV. nih.gov

Neuroprotective Activity Research

Indazole derivatives are being investigated for their potential in treating neurological disorders. chemimpex.com The core structure is seen as a valuable scaffold for developing agents that can interact with targets in the central nervous system. Research on related bromo-indazole derivatives highlights their use as building blocks for molecules aimed at treating neurological conditions, suggesting a potential avenue for future investigation within this chemical class. chemimpex.com

Computational Chemistry and Structural Biology Approaches in Compound Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, docking simulations have been instrumental in elucidating binding modes and identifying key interactions within the active sites of various protein targets.

Research on indazole derivatives as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α) has utilized molecular docking to understand how these compounds interact with key residues in the protein's active site. nih.gov Similarly, in the development of Tyrosine Threonine Kinase (TTK) inhibitors, docking studies have guided the design of potent compounds. longdom.orglongdom.org In-silico studies targeting histone deacetylase (HDAC) have also employed molecular docking to screen indazole derivatives, revealing that interactions with residues like ILE1122 and PRO1123 are significant. nih.gov For "6-Ethynyl-1H-indazol-3-amine" specifically, computational docking workflows can be paired with experimental data to predict binding modes, with a focus on prioritizing poses that form hydrogen bonds within critical regions of target enzymes, such as the hinge region of kinase ATP pockets.

Docking simulations have been applied to a range of targets for indazole scaffolds, including:

Estrogen Receptor Alpha (ERα): To identify critical compound-protein interactions. rsc.org

Fibroblast Growth Factor Receptor (FGFR) Kinases: To guide modifications of the indazole scaffold to optimize binding. nih.gov

c-Jun N-terminal Kinase (JNK): To inform structure-activity relationships (SAR) and design selective inhibitors. tandfonline.com

The following table summarizes representative docking scores from a study on newly designed indazole derivatives targeting HDACs, demonstrating the predictive power of this approach. nih.gov

CompoundTarget ProteinDocking Score (kcal/mol)
Designed Compound P5HDAC (6CE6)-9.3
Designed Compound P2HDAC (6CE6)-8.9
Designed Compound P7HDAC (6CE6)-8.8
Raloxifene (FDA-approved drug)HDAC (6CE6)-8.5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. MD simulations are crucial for understanding the conformational changes and the dynamics of binding.

For potent indazole derivatives identified through docking, MD simulations have been used to confirm their stability within the active site of targets like HIF-1α. nih.gov Studies on indazole-based TTK inhibitors have also used molecular dynamics to validate the stability of the ligand in the binding pocket. longdom.orglongdom.org In the case of "this compound," MD simulations, for instance using GROMACS for trajectories of 100 nanoseconds or more, are recommended to evaluate the stability of its binding pose with a target protein. Research on indazole derivatives targeting ERα has employed MD simulations to analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), further confirming the stability of the compound-protein binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. Both 2D and 3D-QSAR models have been successfully developed for indazole derivatives to guide the design of new, more potent analogs.

A study on indazole derivatives as TTK inhibitors developed robust 2D- and 3D-QSAR models with high predictive accuracy. longdom.orglongdom.org The 2D-QSAR model showed a high correlation coefficient (r² = 0.9512), while the 3D-QSAR model also demonstrated strong predictive power (q² = 0.9132). longdom.orglongdom.org Similarly, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to map the structural features essential for their inhibitory activity. nih.gov These models generate steric and electrostatic contour maps that provide a structural framework for designing new inhibitors. nih.gov In research targeting HDACs for breast cancer, QSAR models were built using multiple linear regression to identify compounds with superior inhibitory activity. nih.gov

The table below showcases the statistical validation parameters for various QSAR models developed for indazole derivatives targeting different enzymes.

QSAR Model TypeTargetr² (Correlation Coefficient)q² (Cross-validation Coefficient)pred_r² (External Validation)
2D-QSAR (MLR)TTK0.95120.89980.8661
3D-QSARTTK-0.9132-
3D-QSAR (CoMFA)ERα0.9340.515-
3D-QSAR (CoMSIA)ERα0.9870.548-

Structure-Based Drug Design (SBDD) Principles Applied to Indazole Scaffolds

The indazole core is considered a "privileged scaffold" in medicinal chemistry, and Structure-Based Drug Design (SBDD) is a powerful strategy to exploit its potential. researchgate.net SBDD utilizes the 3D structural information of the target protein to design ligands with high affinity and selectivity.

Fragment-based drug design (FBDD), a subset of SBDD, was used to develop inhibitors for human methionine aminopeptidase (B13392206) 2 (hMetAP2), starting with a 6-bromo-1H-indazole fragment. nih.gov Another SBDD approach, de novo design, was employed using the program SPROUT to identify an indazole-based pharmacophore for the inhibition of FGFR kinases. nih.gov This led to the creation of a library of indazole-containing fragments with inhibitory activity. nih.gov SBDD has also been a key strategy in the discovery of indazole-based inhibitors for other kinases, such as JNK, where it was used in combination with molecular hybridization techniques. tandfonline.com The general binding motif for indazole scaffolds within the ATP binding pockets of DNA gyrase and topoisomerase IV has also been characterized, providing a structural basis for designing novel antibacterial agents. acs.org

In Silico Prediction of Research-Relevant Properties (e.g., binding affinity, target specificity)

Beyond predicting binding modes, computational methods are used to forecast research-relevant properties of compounds like "this compound" before their synthesis. These predictions include binding affinity, target specificity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

The design of novel HDAC inhibitors based on the indazole scaffold involved predicting their inhibitory activity and binding scores, leading to the identification of candidates with higher predicted affinity than an FDA-approved drug. nih.gov For "this compound," advanced computational methods like free energy calculations (e.g., MM-PBSA/GBSA) can be used to quantify the binding free energy (ΔGbinding), providing a more accurate prediction of binding affinity. In silico ADMET profiling is another critical step, as demonstrated in studies of indazole derivatives targeting TTK, which confirmed that promising compounds possessed favorable pharmacokinetic attributes. longdom.orglongdom.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations delve into the electronic properties of a molecule, providing insights that are complementary to classical molecular mechanics methods like docking and MD. These calculations can elucidate the electronic structure, reactivity, and electrostatic potential of a compound.

For "this compound," the presence of the ethynyl (B1212043) group and the amino group at positions 6 and 3, respectively, significantly influences its electronic properties. The ethynyl group is a linear, electron-rich moiety that can affect the molecule's electronic distribution and potential for forming specific interactions. Quantum chemical calculations can precisely map the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its chemical reactivity, and calculate the partial charges on each atom. This information is valuable for refining force fields used in MD simulations and for understanding potential reaction mechanisms, such as the nucleophilic substitution reactions possible at the amino group.

Analytical and Spectroscopic Characterization Methodologies in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) analysis of 6-Ethynyl-1H-indazol-3-amine, typically conducted in a solvent like DMSO-d₆, reveals characteristic signals corresponding to the different types of protons in the molecule. Key expected chemical shifts (δ) include a singlet for the indazole proton around 8.15 ppm, a multiplet for the two aromatic protons in the range of 6.95–7.20 ppm, and a singlet for the ethynyl (B1212043) proton at approximately 3.10 ppm. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, multiplets) provide information about neighboring protons.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing a spectrum of the carbon backbone. This technique helps to verify the carbon connectivity within the molecule. For indazole derivatives, the aromatic and heterocyclic carbons will appear in distinct regions of the spectrum, providing further evidence for the compound's structure. nih.gov

Table 1: Representative ¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Indazole-H ~8.15 Singlet (s)
Aromatic-H ~6.95–7.20 Multiplet (m)
Ethynyl-H ~3.10 Singlet (s)

Data presented is typical and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can offer insights into its structural components through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like this compound. It allows for the determination of the molecular ion, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₇N₃), the calculated molecular weight is approximately 157.063997 g/mol . HRMS analysis would be expected to find a value very close to this, confirming the elemental composition.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₇N₃
Calculated Mass ~157.063997 g/mol
Found Mass ~157.16 g/mol

Observed values can vary slightly based on instrumentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group has a characteristic absorption frequency.

In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretches of the amine and indazole groups, the C≡C stretch of the ethynyl group, and C=C stretches of the aromatic ring. The presence of these characteristic peaks provides strong evidence for the key functional moieties within the molecule.

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By comparing the retention factor (Rf) of the synthesized compound to that of the starting materials, chemists can determine if the reaction is complete.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used to determine the purity of the final compound. By passing the compound through a column packed with a stationary phase, individual components of a mixture are separated. The output chromatogram shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks gives a quantitative measure of its purity. Purity levels of ≥96% are often reported for this compound.

X-ray Crystallography for Three-Dimensional Structural Determination (of ligands or ligand-protein complexes in research)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles.

While obtaining a suitable single crystal of this compound itself can be a challenge, X-ray crystallography is frequently used in research to determine the structure of this ligand when it is bound to a protein target. nih.gov This provides invaluable information about the binding mode and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding its biological activity. For instance, the indazole ring system is known to be nearly planar. nih.gov The analysis of such ligand-protein complex structures often utilizes programs like SHELXL for structure refinement.

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Biological Targets for 6-Ethynyl-1H-indazol-3-amine and its Derivatives

The indazole scaffold is a versatile structure widely explored in medicinal chemistry for its ability to target a range of enzymes, receptors, and signaling pathways. The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment, crucial for the activity of some kinase inhibitors. nih.gov While existing research has highlighted the potential of this compound derivatives as inhibitors of kinases such as Fibroblast Growth Factor Receptor (FGFR) and as potential modulators of the p53/MDM2 pathway, the full spectrum of their biological targets remains to be elucidated. nih.govnih.gov

Future research should focus on expanding the target space for this compound and its analogs. This can be achieved through comprehensive screening against diverse panels of biological targets, including but not limited to:

Kinome-wide profiling: To identify novel kinase targets beyond the currently known ones.

GPCRs and ion channels: To explore potential activities in modulating these important drug target classes.

Epigenetic targets: To investigate if these compounds can influence enzymes involved in epigenetic modifications.

Immuno-oncology targets: Such as Indoleamine 2,3-dioxygenase (IDO1), which has been explored for other indazole derivatives. nih.gov

The ethynyl (B1212043) group at the 6-position offers a unique chemical handle that can influence the compound's electronic and steric properties, potentially leading to novel interactions with biological macromolecules. By systematically modifying this and other positions on the indazole ring, new derivatives can be synthesized to probe a wider range of biological targets.

Development of Advanced Molecular Probes and Research Tools

The structural features of this compound make it an attractive candidate for the development of molecular probes and research tools. The terminal ethynyl group is particularly amenable to "click chemistry" reactions, allowing for the straightforward attachment of reporter groups such as fluorophores, biotin, or affinity tags. These tagged derivatives can be invaluable for:

Target identification and validation: By enabling the visualization and isolation of the compound's binding partners within cells and tissues.

Mechanism of action studies: To track the subcellular localization of the compound and its interaction with target proteins in real-time.

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To monitor the distribution and target engagement of the compound in preclinical models.

The development of such probes will significantly enhance our understanding of the compound's biological activities and facilitate the identification of novel therapeutic applications.

Strategies for Optimizing in vitro Potency, Selectivity, and Cellular Uptake in Research Models

While initial studies have shown promising in vitro activity for derivatives of this compound, further optimization is crucial for their translation into robust research tools and potential therapeutic leads. nih.gov Key areas for optimization include:

Potency: Structure-activity relationship (SAR) studies can be systematically conducted to identify modifications that enhance binding affinity to the target. This involves synthesizing and testing a library of analogs with variations at different positions of the indazole ring and the ethynyl substituent.

Selectivity: Achieving high selectivity is critical to minimize off-target effects. Computational modeling and medicinal chemistry strategies can be employed to design derivatives that preferentially bind to the desired target over other related proteins. For instance, incorporating fluorine atoms has been shown to improve the activity of some indazole-based inhibitors. nih.gov

Cellular Uptake: The ability of a compound to penetrate cell membranes and reach its intracellular target is paramount. Physicochemical properties such as lipophilicity, polarity, and molecular weight can be fine-tuned to improve cellular permeability.

A study on 1H-indazole-3-amine derivatives demonstrated that a specific compound, 6o, exhibited promising inhibitory effects against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity over normal cells. nih.gov Another study focused on optimizing 1H-indazol-3-amine derivatives as FGFR inhibitors reported a compound (2a) with potent activity against FGFR1 and FGFR2 (IC50 < 4.1 nM and 2.0±0.8 nM, respectively) and improved antiproliferative effects in cell lines. nih.gov These examples highlight the potential for optimizing the properties of this compound class.

Design and Synthesis of Prodrugs for Research Applications

The development of prodrugs represents a valuable strategy to improve the physicochemical and pharmacokinetic properties of a parent compound. For this compound, a prodrug approach could be employed to:

Enhance solubility: By attaching a polar promoiety that is cleaved in vivo to release the active drug.

Improve metabolic stability: By masking metabolically labile sites.

Facilitate targeted delivery: By designing prodrugs that are activated by specific enzymes or conditions present in the target tissue or cell type.

The amine group at the 3-position and the indazole nitrogen are potential sites for attaching promoieties. Research in this area would involve the design, synthesis, and in vitro evaluation of various prodrug candidates to assess their stability, cleavage kinetics, and release of the active compound in relevant biological systems. A study on a mutual prodrug of cephazolin and benzydamine, which contains an indazole moiety, provides an example of how this approach can be applied. kfupm.edu.sa

Combination Research Strategies in Cellular and Preclinical Models

Exploring the synergistic or additive effects of this compound and its derivatives with other established therapeutic agents is a critical step in preclinical research. Combination studies can reveal new therapeutic opportunities and potentially lead to more effective treatment regimens with reduced side effects.

For instance, given the observed effects of some indazole derivatives on the cell cycle and apoptosis, it would be logical to investigate their combination with DNA-damaging agents or other cell cycle inhibitors. nih.gov Studies have shown that some indazole derivatives can induce G0/G1 or G2/M phase arrest and affect the expression of proteins involved in apoptosis, such as the Bcl-2 family and the p53/MDM2 pathway. nih.govdntb.gov.uaresearchgate.net Investigating combinations in various cancer cell lines and preclinical tumor models could uncover powerful synergistic interactions.

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. astrazeneca.combohrium.comijettjournal.org These powerful computational tools can be applied to the research of this compound and its derivatives in several ways:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and prioritize novel biological targets for this compound class. nih.gov

Virtual Screening and Hit Identification: Machine learning models, such as graph neural networks, can be trained on existing data to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical libraries to identify promising hits. astrazeneca.com

De Novo Drug Design: Generative AI models can design novel indazole derivatives with optimized properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Predictive Modeling of ADMET Properties: AI can be used to build predictive models for various pharmacokinetic and toxicological properties, helping to de-risk compounds early in the discovery process. astrazeneca.com

By leveraging AI and ML, researchers can accelerate the design-make-test-analyze cycle, leading to the more efficient discovery and development of novel indazole-based compounds for research and potential therapeutic use. bohrium.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Ethynyl-1H-indazol-3-amine, and how do reaction conditions impact yield?

Answer:
The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions, leveraging methodologies similar to those used for halogenated indazole derivatives. For example, Suzuki-Miyaura coupling or Sonogashira reactions may introduce the ethynyl group at the 6-position . Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for ethynylation reactions.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
    Yield and purity are influenced by protecting group strategies (e.g., Boc for the 3-amine group) and purification via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet peaks corresponding to the ethynyl proton (~2.5–3.5 ppm) and aromatic protons in the indazole ring (6.5–8.5 ppm).
    • ¹³C NMR : Confirm the sp-hybridized carbon of the ethynyl group (~70–85 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₉H₈N₄: 188.07 g/mol) with <2 ppm error.
  • X-ray Crystallography : Resolve regiochemistry and hydrogen-bonding patterns, as demonstrated for methylated indazole analogs .

Advanced: How can researchers optimize regioselectivity during ethynyl group introduction?

Answer:
Regioselectivity challenges arise due to competing substitution patterns in the indazole core. Strategies include:

  • Directing groups : Install temporary substituents (e.g., nitro or methoxy) at the 6-position to guide ethynylation, followed by deprotection .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways .
  • Catalytic systems : Employ ligands like XPhos or SPhos to enhance selectivity in palladium-mediated couplings .

Advanced: How should contradictory data in kinase inhibition assays be resolved?

Answer:
Contradictory results (e.g., varying IC₅₀ values across studies) may stem from:

  • Assay conditions : Standardize buffer pH, ATP concentration, and incubation time to minimize variability .
  • Protein purity : Validate kinase preparation via SDS-PAGE and activity assays.
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to calibrate assay sensitivity.
    Cross-validation using orthogonal methods (e.g., SPR for binding kinetics or cellular assays for functional inhibition) is recommended .

Advanced: What computational approaches predict binding interactions with kinase targets?

Answer:
Integrate the following with experimental

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the ethynyl group and kinase hydrophobic pockets (e.g., ATP-binding site) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., hinge region interactions).
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with inhibitory activity to guide derivative design .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) for IC₅₀ determination .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative effects.
  • Solubility testing : Use shake-flask methods with HPLC quantification to inform formulation strategies .

Advanced: How can structural modifications improve metabolic stability?

Answer:

  • Deuterium incorporation : Replace labile hydrogen atoms in the ethynyl or amine groups to slow CYP450-mediated degradation.
  • Prodrug strategies : Mask the 3-amine with acyloxymethyl groups to enhance bioavailability.
  • Metabolite identification : Use LC-MS/MS to track degradation pathways in hepatocyte models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.